1,2-Diphenyl-1-ethanone oxime

Catalog No.
S751406
CAS No.
952-06-7
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diphenyl-1-ethanone oxime

CAS Number

952-06-7

Product Name

1,2-Diphenyl-1-ethanone oxime

IUPAC Name

N-(1,2-diphenylethylidene)hydroxylamine

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2

InChI Key

PWCUVRROUAKTLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

1,2-Diphenyl-1-ethanone oxime (CAS: 952-06-7), commonly known as deoxybenzoin oxime, is a crystalline aromatic ketoxime (melting point ~98 °C) that serves as a critical intermediate in advanced organic synthesis. Structurally characterized by its unsymmetrical nature and the presence of a secondary benzylic carbon adjacent to the oxime moiety, it is highly valued as a precursor for both complex N-substituted amides via the Beckmann rearrangement and nitrogen-containing heterocycles such as 2-phenylindole. For industrial and laboratory buyers, its primary utility lies in its predictable stereospecificity, distinct regioselective alkylation pathways, and its role as a designated pharmaceutical intermediate in various API synthesis workflows.

Substituting 1,2-diphenyl-1-ethanone oxime with symmetrical analogs like benzophenone oxime or simpler aliphatic-aromatic oximes like acetophenone oxime fundamentally alters downstream synthetic outcomes. Benzophenone oxime lacks the benzylic methylene group, making it incapable of undergoing acid-catalyzed or thermolytic cyclization to indole scaffolds, and its symmetry limits its Beckmann rearrangement strictly to benzanilide[1]. Similarly, acetophenone oxime exhibits divergent regioselectivity during C-alkylation due to the absence of the secondary benzylic site, failing to form the specific 1,4-dipotassio salts required for targeted secondary-site functionalization. Consequently, deoxybenzoin oxime cannot be replaced when the synthetic target requires stereospecific migration of a benzyl group or the construction of a 2-phenylindole core.

Regioselective C-Alkylation via 1,4-Dipotassio Salt Formation

In complex synthesis requiring specific carbon-carbon bond formation, 1,2-diphenyl-1-ethanone oxime demonstrates unique processability by forming a 1,4-dipotassio salt when treated with potassium amide in liquid ammonia. This intermediate enables site-specific C-benzylation at the secondary benzylic site, achieving a 46% yield of the targeted alkylated product [1]. In contrast, acetophenone oxime requires alternative lithiation conditions (e.g., n-butyllithium) and undergoes alkylation exclusively at the primary methyl site, making it unsuitable for secondary-site functionalization.

Evidence DimensionSite-specific C-alkylation yield and regiocontrol
Target Compound DataForms 1,4-dipotassio salt allowing secondary-site C-benzylation (46% yield)
Comparator Or BaselineAcetophenone oxime (forms dilithio salt, strictly primary-site alkylation)
Quantified DifferenceAbsolute shift in regioselectivity from primary to secondary carbon functionalization
Conditions2 equivalents KNH2 in liquid ammonia, followed by benzyl chloride

This regiocontrol is essential for process chemists building multi-substituted frameworks where precise functionalization at a secondary benzylic carbon is required.

Thermolytic Fragmentation and High-Temperature Indole Synthesis

The thermal behavior of 1,2-diphenyl-1-ethanone oxime drastically differentiates it from symmetrical diaryl ketoximes. Under thermolytic conditions at 250 °C, the compound undergoes N-O bond homolysis followed by rearrangement and cyclization to yield 2-phenylindole, alongside bibenzyl and toluene [1]. Conversely, thermolysis of benzophenone oxime under identical conditions yields benzanilide, biphenyl, and benzene, completely failing to produce any indole-type heterocycles due to the lack of an available methylene group.

Evidence DimensionHigh-temperature pyrolysis product profile
Target Compound DataYields 2-phenylindole, bibenzyl, and toluene
Comparator Or BaselineBenzophenone oxime (yields benzanilide and biphenyl)
Quantified DifferenceExclusive formation of the privileged 2-phenylindole scaffold vs. simple amide/biphenyl fragmentation
ConditionsThermolysis at 250 °C for 24 hours under nitrogen atmosphere

This establishes the compound's unique suitability as a high-temperature precursor for synthesizing valuable 2-phenylindole derivatives without requiring pre-functionalized hydrazines.

Stereospecificity in the Beckmann Rearrangement

The unsymmetrical structure of 1,2-diphenyl-1-ethanone oxime provides critical stereocontrol during the Beckmann rearrangement. Because the reaction mechanism dictates the migration of the group anti-periplanar to the hydroxyl group, the (Z)-isomer selectively yields N-phenyl-2-phenylacetamide, while the (E)-isomer yields N-benzylbenzamide [1]. A symmetrical comparator like benzophenone oxime lacks this geometric isomerism and invariably yields a single product, benzanilide, offering no stereochemical control over the resulting amide scaffold.

Evidence DimensionAmide product diversity via stereospecific migration
Target Compound DataYields two distinct amides (N-phenyl-2-phenylacetamide or N-benzylbenzamide) depending on E/Z isomerism
Comparator Or BaselineBenzophenone oxime (yields 100% benzanilide)
Quantified Difference2 accessible amide scaffolds vs. 1 fixed scaffold
ConditionsAcid-catalyzed Beckmann rearrangement

Buyers can leverage the stereochemistry of this single precursor to selectively synthesize two entirely different, highly valuable N-substituted amides.

Precursor for Privileged Medicinal Scaffolds (2-Phenylindoles)

Driven by its unique thermal and acid-catalyzed cyclization pathways, this compound is the optimal starting material for synthesizing 2-phenylindole derivatives. Its benzylic methylene group allows for direct intramolecular cyclization, bypassing the need for complex Fischer indole synthesis precursors [1].

Stereocontrolled Synthesis of Complex Amides

Utilizing its unsymmetrical geometry, process chemists employ this oxime in Beckmann rearrangements to selectively produce either N-phenyl-2-phenylacetamide or N-benzylbenzamide. This makes it highly valuable in pharmaceutical workflows where specific amide linkages are required [1].

Regioselective Secondary C-Alkylation Workflows

Because it readily forms a 1,4-dipotassio salt in liquid ammonia, the compound is utilized in advanced synthetic sequences requiring precise C-alkylation at the secondary benzylic site, a transformation not possible with simpler oximes like acetophenone oxime[2].

XLogP3

3.4

Dates

Last modified: 08-15-2023

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